3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL
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Overview
Description
3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is traditionally challenging to access and is specifically used for the preparation of drug candidates containing hindered amine motifs . The molecular formula of this compound is C10H12ClNO and its molecular weight is 197.66 g/mol .
Synthesis Analysis
The synthesis of this compound is traditionally challenging due to the presence of the hindered amine . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .Chemical Reactions Analysis
This compound is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is used specifically for the preparation of drug candidates containing hindered amine motifs .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 197.66 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .properties
IUPAC Name |
3-amino-3-(4-chlorophenyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-3-1-7(2-4-8)10(12)5-9(13)6-10/h1-4,9,13H,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYJVPQFSRJBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)Cl)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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